(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an imino group, and a chromene core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Imino Group: The imino group can be formed by reacting the chromene derivative with an amine under dehydrating conditions.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The imino group can form hydrogen bonds with target proteins, influencing their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-acetyl-2-{[3-(methyl)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-{[3-(chloro)phenyl]imino}-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-{[3-(fluoro)phenyl]imino}-2H-chromene-3-carboxamide
Uniqueness
The presence of the trifluoromethyl group in (2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide distinguishes it from other similar compounds. This group significantly enhances the compound’s stability, lipophilicity, and biological activity, making it a unique and valuable molecule for various applications.
Properties
IUPAC Name |
N-acetyl-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c1-11(25)23-17(26)15-9-12-5-2-3-8-16(12)27-18(15)24-14-7-4-6-13(10-14)19(20,21)22/h2-10H,1H3,(H,23,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZPNGFCAQOCNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=CC=CC=C2OC1=NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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